beta-D-Fructopyranose, pentaacetate

Descripción general

Descripción

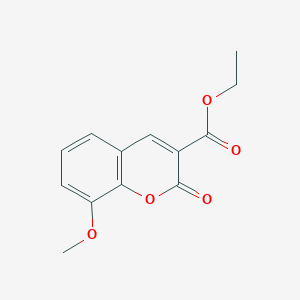

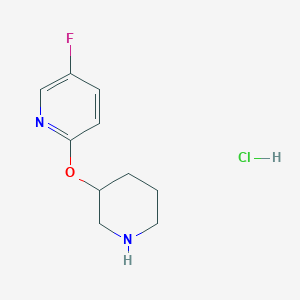

Beta-D-Fructopyranose, pentaacetate, also known as fructose pentaacetate, is a vital hexose molecule with significant potential applications in various fields . This compound belongs to the class of organic compounds known as monosaccharides . These are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units .

Synthesis Analysis

The synthesis of beta-D-Fructopyranose, pentaacetate, involves the acetylation of the hydroxyl groups present in the fructose molecule . This reaction is usually carried out using acetic anhydride and a catalyst, such as pyridine or triethylamine, to promote the acetylation process . The resulting product is then purified by filtration, recrystallization, or chromatography .

Molecular Structure Analysis

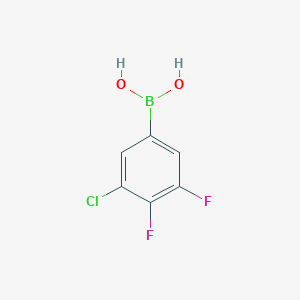

Beta-D-Fructopyranose, pentaacetate, has a molecular formula of C16H22O11 . It contains total 49 bond(s); 27 non-H bond(s), 5 multiple bond(s), 11 rotatable bond(s), 5 double bond(s), 1 six-membered ring(s), 5 ester(s) (aliphatic), and 1 ether(s) (aliphatic) .

Chemical Reactions Analysis

The stannic chloride catalyzed anomerization of the pentaacetyl-D-glucopyranoses in chloroform solution is specific for the C1-acetoxy group . The reactions involve complete dissociation of the Cl-carbon atom to acetoxy group bond with an intermediate formation of carbonium ions .

Physical And Chemical Properties Analysis

Beta-D-Fructopyranose, pentaacetate, has demonstrated several interesting physical and chemical properties. For instance, it shows an interesting second harmonic generation (SHG) intensity . A favourable combination of optical properties, transparency, thermal and chemical stability makes it a potential candidate for applications in electro-optics devices .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Beta-D-Fructopyranose, pentaacetate, is synthesized by acetylating the hydroxyl groups present in the fructose molecule. This reaction is usually carried out using acetic anhydride and a catalyst, such as pyridine or triethylamine, to promote the acetylation process .

Biological Properties

Fructose pentaacetate has demonstrated several biological properties of significance. Studies have shown that the compound can inhibit the proliferation of cancer cells and exhibit potential antitumor properties .

Toxicity and Safety in Scientific Experiments

Fructose pentaacetate has demonstrated low toxicity levels in various scientific experiments. The compound has been shown to be non-carcinogenic, non-teratogenic, and non-mutagenic .

Applications in Scientific Experiments

Beta-D-Fructopyranose, pentaacetate, has several significant applications in scientific experiments. The compound is widely utilized as a starting material for the synthesis of various fructose derivatives, including fructose bisphosphate, fructose-6-phosphate, fructose diphosphate, and many others .

Non-linear Optical Properties

The second harmonic generation (SHG) properties of two MOFs, obtained from fructose and calcium chloride, were studied using a Non-Linear Optics Multimodal microscope .

Preparation of Glucose Esters

Lipase-catalyzed hydrolysis of glucose pentaacetate has been used to prepare various glucose esters.

Insulinotropic Action

Direcciones Futuras

Mecanismo De Acción

Target of Action

Beta-D-Fructopyranose, pentaacetate, also known as (2,3,4,5-tetraacetyloxyoxan-2-yl)methyl acetate, is a small molecule that belongs to the class of organic compounds known as monosaccharides . The primary target of this compound is the Fucose-binding lectin PA-IIL in Pseudomonas aeruginosa .

Mode of Action

It is known that monosaccharides can undergo a process known as mutarotation, which involves the interconversion between different forms of the sugar molecule . This process could potentially influence the interaction of the compound with its target.

Biochemical Pathways

It is known that monosaccharides like this compound can exist in equilibrium between their open-chain form and various cyclic forms . This equilibrium can potentially affect various biochemical pathways, particularly those involving carbohydrate metabolism.

Result of Action

Given its interaction with the fucose-binding lectin pa-iil in pseudomonas aeruginosa , it may influence the biological processes mediated by this target.

Action Environment

The action of Beta-D-Fructopyranose, pentaacetate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the equilibrium between the different forms of the compound . Additionally, the presence of other molecules could potentially influence the compound’s interaction with its target and its overall efficacy and stability.

Propiedades

IUPAC Name |

(2,3,4,5-tetraacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-8(17)22-7-16(27-12(5)21)15(26-11(4)20)14(25-10(3)19)13(6-23-16)24-9(2)18/h13-15H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQZPXRNYVFCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942973 | |

| Record name | 1,2,3,4,5-Penta-O-acetylhex-2-ulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20764-61-8 | |

| Record name | Fructopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4,5-Penta-O-acetylhex-2-ulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031149.png)

![[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B3031159.png)

![1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid](/img/structure/B3031162.png)